

An In-depth Technical Guide to the Chemical Properties of 2-Pyrazineethanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyrazineethanethiol*

Cat. No.: *B036287*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **2-Pyrazineethanethiol** (CAS No: 35250-53-4) is a heterocyclic organic compound featuring a pyrazine ring linked to an ethanethiol chain.^[1] This structure confers a unique combination of chemical properties, making it a molecule of significant interest in diverse fields. It is widely recognized for its potent sensory characteristics, serving as a key flavor agent with sulfurous, meaty, and roasted notes.^{[1][2][3]} Beyond its role in the food and fragrance industry, **2-Pyrazineethanethiol** is a versatile building block in organic synthesis.^[1] ^[2] Its pyrazine moiety is a common scaffold in pharmacologically active molecules, making this compound a valuable intermediate for the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and safety considerations.

Physicochemical Properties

2-Pyrazineethanethiol is typically a white to yellow, transparent liquid.^[1] Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of **2-Pyrazineethanethiol**

Property	Value	Source
CAS Number	35250-53-4	[1] [2] [4]
Molecular Formula	C ₆ H ₈ N ₂ S	[1] [2] [5]
Molecular Weight	140.21 g/mol	[1] [5]
Appearance	White to Yellow to Green Clear Liquid	[1] [2]
Density	1.142 g/mL at 25 °C	[2] [6]
Boiling Point	105-110 °C at 20 mm Hg	[1] [2] [6]
Flash Point	> 230 °F (> 110 °C)	[1] [2] [3]

| Refractive Index (n²⁰/D) | 1.567 |[\[2\]](#)[\[6\]](#) |

Table 2: Solubility and Spectroscopic Data

Property	Value / Description	Source
Water Solubility	Partly soluble	[2] [6]
Organic Solvent Solubility	Soluble in most organic solvents	[1] [2] [6]
pKa	9.82 ± 0.10 (Predicted)	[2] [6]
LogP	0.38	[2]
Odor Profile	Sulfurous, meaty, cabbage-like	[2]

| Taste Profile (at 2 ppm) | Meaty, sulfurous, savory, pot roast notes |[\[2\]](#) |

Reactivity and Stability

2.1 Reactivity The chemical reactivity of 2-**Pyrazineethanethiol** is primarily dictated by its two functional components: the thiol (-SH) group and the aromatic pyrazine ring.

- **Thiol Group:** The thiol group is the main center of reactivity.^[1] The sulfur-hydrogen bond is relatively weak, making the proton acidic and susceptible to removal by a base.^[7] This allows the molecule to act as a potent nucleophile in various reactions, such as nucleophilic substitution. The thiol group is also readily oxidized; in the presence of air, it can slowly oxidize to form disulfides, and stronger oxidizing agents can convert it to sulfonic acids.^[7]
- **Pyrazine Ring:** As a nitrogen-containing six-membered heterocycle, the pyrazine ring possesses aromatic character.^[7] The nitrogen atoms are weakly basic and can form salts with acids.^[7] The strong electronegativity of the nitrogen atoms leads to an uneven electron cloud distribution, which affects its susceptibility to electrophilic substitution reactions compared to benzene.^[7]

2.2 Stability and Storage 2-**Pyrazineethanethiol** is stable under normal ambient temperatures and recommended storage conditions.^[4] To ensure its integrity, it should be stored in a cool, well-ventilated place, away from heat, open flames, and oxidizing agents.^{[4][7]} The recommended storage temperature is between 2°C and 8°C in an inert atmosphere.^{[2][4][6]} The container should be kept tightly closed to prevent oxidation and moisture ingress.^{[4][8]}

Experimental Protocols

3.1 Synthesis of 2-**Pyrazineethanethiol** A common laboratory-scale synthesis involves a two-step process starting from 2-vinylpyrazine.^{[2][6]}

Protocol:

- **Thiolester Formation:** 2-Vinylpyrazine is reacted with thiolactic acid. This reaction proceeds via a nucleophilic addition of the thiol to the activated double bond of the vinyl group, forming a thiolester intermediate.
- **Conversion to Thiol:** The resulting thiolester is subsequently converted to 2-**Pyrazineethanethiol**. This step typically involves hydrolysis or reduction to cleave the ester and yield the final thiol product.

Below is a diagram illustrating the synthetic workflow.

Synthesis of 2-Pyrazineethanethiol

Step 1: Thiolester Formation

2-Vinylpyrazine Thiolactic Acid

Thiolester Intermediate

Step 2: Conversion to Thiol

Hydrolysis or Reduction

2-Pyrazineethanethiol

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **2-Pyrazineethanethiol**.

3.2 General Protocol: Boiling Point Determination under Reduced Pressure The reported boiling point of **2-Pyrazineethanethiol** is at a reduced pressure (20 mm Hg).[1][2] This is a standard technique for compounds that may decompose at their atmospheric boiling point.

Methodology:

- Apparatus Setup: A distillation apparatus suitable for vacuum distillation is assembled. This includes a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

- Sample Preparation: A small volume of **2-Pyrazineethanethiol** is placed in the round-bottom flask along with a boiling chip or magnetic stirrer to ensure smooth boiling.
- Evacuation: The system is carefully evacuated to the desired pressure (e.g., 20 mm Hg), which is monitored using the manometer.
- Heating: The flask is gently heated using a heating mantle.
- Measurement: The temperature is recorded when the liquid is boiling steadily and the vapor condensate is in equilibrium with the distilling vapor, as indicated by a stable temperature reading on the thermometer. This stable temperature is the boiling point at that specific reduced pressure.

Spectroscopic Analysis (General Interpretation)

While specific spectra are not provided in the search results, the structure of **2-Pyrazineethanethiol** allows for the prediction of its key spectroscopic features.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine ring, which would appear in the aromatic region (typically downfield). The two methylene groups (-CH₂-) of the ethanethiol chain would appear as separate signals, likely showing coupling to each other. The thiol proton (-SH) would appear as a singlet, though its chemical shift can be variable and it may exchange with D₂O.
- ^{13}C NMR: The carbon NMR would show six distinct signals corresponding to the six carbon atoms in the molecule. Four signals would correspond to the carbons of the pyrazine ring, and two signals would correspond to the carbons of the ethyl chain.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to its functional groups. Key expected peaks include C-H stretching from the aromatic ring and the alkyl chain, C=N and C=C stretching from the pyrazine ring, and a weak S-H stretching band for the thiol group.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight (140.21 g/mol).[1][5] Fragmentation patterns would likely involve the loss of the thiol group or cleavage of the ethyl chain.

The diagram below illustrates the key reactive sites relevant to its chemical behavior and potential interactions.

Caption: Reactivity map of **2-Pyrazineethanethiol**.

Safety and Handling

2-Pyrazineethanethiol is classified as toxic and an irritant.[\[3\]](#)[\[4\]](#)[\[9\]](#) Proper safety protocols must be followed during its handling and use.

Table 3: Hazard and Safety Information

Category	Description	Source
GHS Hazard Statements	H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[4] [9]
Signal Word	Danger	[4] [10]
Precautionary Statements	P261: Avoid breathing vapor/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/clothing/eye protection. P405: Store locked up.	[4] [10]
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles or face shield, lab coat. Use in a well-ventilated area or under a fume hood. Respiratory protection may be required.	[4] [9]
First Aid	If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Rinse cautiously with water for several minutes.	[4] [9]

| Fire Safety | The product is not flammable, but containers may burst if heated.[\[4\]](#) Use extinguishing media suitable for the surrounding fire, such as alcohol-resistant foam, CO₂, or dry powder.[\[4\]](#)[\[8\]](#) |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Pyrazinylethanethiol | 35250-53-4 [chemicalbook.com]
- 3. pyrazinyl ethane thiol, 35250-53-4 [thegoodsentscompany.com]
- 4. synerzine.com [synerzine.com]
- 5. 2-Pyrazine ethanethiol | CymitQuimica [cymitquimica.com]
- 6. 2-Pyrazinylethanethiol CAS#: 35250-53-4 [m.chemicalbook.com]
- 7. Pyrazine Ethanethiol: Properties, Uses, Safety | Supplier & Manufacturer China [pipzine-chem.com]
- 8. axxence.de [axxence.de]
- 9. mu-intel.com [mu-intel.com]
- 10. prod.adv-bio.com [prod.adv-bio.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 2-Pyrazineethanethiol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b036287#what-are-the-chemical-properties-of-pyrazineethanethiol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com